(R)-(-)-S-Methyl-S-phenylsulfoximine
Description
Significance of Sulfoximines in Organic Chemistry
Sulfoximines are organosulfur compounds characterized by a tetracoordinate sulfur atom double-bonded to both an oxygen and a nitrogen atom. This functional group imparts a unique combination of properties, including high chemical and metabolic stability, basicity, nucleophilicity, and the ability to act as both a hydrogen bond donor and acceptor. nih.govbohrium.comenamine.net These attributes have led to their increasing use in various domains of chemical science.
In medicinal chemistry, sulfoximines are recognized as emerging and valuable bioisosteres, often used to replace sulfone or sulfonamide groups in drug candidates to enhance potency and improve physicochemical or pharmacokinetic profiles. bohrium.comresearchgate.netresearchgate.net The introduction of a sulfoximine (B86345) moiety can lead to improved aqueous solubility and metabolic stability. enamine.net Several sulfoximine-containing compounds have entered clinical trials, highlighting their growing importance in drug discovery. bohrium.comnih.gov
Beyond their role as pharmacophores, sulfoximines, particularly chiral variants, are pivotal in asymmetric synthesis. organic-chemistry.org They can function as chiral auxiliaries, ligands for transition metal catalysts, and versatile synthetic intermediates. researchgate.netorganic-chemistry.org Their stereogenic sulfur center allows for the transfer of chirality in a wide range of chemical transformations. nih.gov
Stereochemical Aspects and Chirality of (R)-(-)-S-Methyl-S-phenylsulfoximine
The defining structural feature of this compound is its chiral sulfur atom. When the sulfur atom in a sulfoximine is bonded to two different carbon substituents, in this case, a methyl group and a phenyl group, it becomes a stereogenic center. nih.gov This results in a tetrahedral geometry around the sulfur, leading to the existence of a pair of non-superimposable mirror images, or enantiomers.
The designation "(R)" refers to the absolute configuration of the substituents around the chiral sulfur center, assigned according to the Cahn-Ingold-Prelog priority rules. The prefix "(-)" indicates that this specific enantiomer is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise). This is an experimentally determined property and is not directly predictable from the (R/S) designation.
The unique three-dimensional arrangement of the groups around the sulfur atom is crucial for its applications in asymmetric synthesis, where it can induce stereoselectivity in chemical reactions. thieme.de
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉NOS |
| Molecular Weight | 155.22 g/mol |
| CAS Number | 60933-65-5 |
| Appearance | Solid |
| Optical Rotation [α]/D | −28.5±3 (c = 1 in acetonitrile) |
Historical Context and Evolution of Sulfoximine Research
The first sulfoximine compound was discovered in the late 1940s. nih.govchemrxiv.org For several decades, this class of compounds remained a niche area of chemistry, attracting limited interest from the broader scientific community, particularly in the life sciences. nih.govyoutube.com An initial misconception that they were unstable may have contributed to their slow adoption. researchgate.net Early applications focused primarily on their use as chiral auxiliaries in academic research. nih.gov
A significant shift occurred in recent decades, driven by the recognition of their potential in drug discovery and the concurrent development of more efficient and safer synthetic methodologies. nih.govresearchgate.net Historically, the synthesis of enantiomerically pure sulfoximines was challenging, often relying on the resolution of racemic mixtures or synthesis from enantioenriched starting materials. nih.gov The development of new synthetic strategies, including catalytic asymmetric methods and stereospecific reactions from chiral precursors like sulfinamides, has made a wider variety of chiral sulfoximines more accessible. acs.orgthieme-connect.comacs.org This increased availability has fueled a surge in research, leading to an exponential growth in publications and patent applications involving sulfoximine compounds over the last decade. chemrxiv.orgresearchgate.net
Overview of Key Research Trajectories for this compound in Modern Organic Synthesis
This compound, along with its enantiomer, is often described as a "key intermediate" in the chemistry of optically active sulfoximines. researchgate.net Its accessibility through classical resolution of the racemic mixture with reagents like (+)-10-camphorsulfonic acid has made it a foundational building block for more complex chiral sulfoximine derivatives. researchgate.netnih.gov
Current research trajectories for this compound focus on its application as a versatile precursor and chiral ligand. In synthetic chemistry, it serves as a starting material for preparing a diverse range of other sulfoximines through modifications at the nitrogen, methyl, or phenyl groups. For example, palladium-catalyzed arylation of enantiomerically pure (-)-(R)-S-methyl-S-phenylsulfoximine has been shown to proceed stereospecifically, allowing for the synthesis of more complex diaryl sulfoximines. researchgate.net
Its role as a chiral ligand in transition-metal-catalyzed asymmetric reactions is another significant area of investigation. The stereochemically defined sulfur center can coordinate to a metal, creating a chiral environment that influences the stereochemical outcome of reactions, such as asymmetric cyclizations and coupling reactions. researchgate.net These applications underscore the compound's enduring importance as a tool for constructing complex chiral molecules in both academic and industrial research. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
imino-methyl-oxo-phenyl-λ6-sulfane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-10(8,9)7-5-3-2-4-6-7/h2-6,8H,1H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYIDTVGWCYSEO-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[S@@](=N)(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601293949 | |
| Record name | [S(R)]-S-Methyl-S-phenylsulfoximine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601293949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60933-65-5 | |
| Record name | [S(R)]-S-Methyl-S-phenylsulfoximine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60933-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [S(R)]-S-Methyl-S-phenylsulfoximine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601293949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(-)-S-Methyl-S-phenylsulfoximine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for R S Methyl S Phenylsulfoximine and Its Stereoisomers
Resolution of Racemic S-Methyl-S-phenylsulfoximine
Resolution techniques separate enantiomers from a racemic mixture. For S-Methyl-S-phenylsulfoximine, classical resolution via diastereomeric salt formation and more contemporary kinetic resolution approaches have proven effective.
Diastereomeric Salt Formation with Chiral Acids (e.g., 10-Camphorsulfonic Acid)
A highly efficient method for the resolution of racemic S-Methyl-S-phenylsulfoximine involves the use of a chiral resolving agent, such as (+)-10-camphorsulfonic acid, to form diastereomeric salts that can be separated. An optimized procedure, known as the "method of half-quantities," has been developed to enhance the efficiency of this process. This approach utilizes only 0.6 equivalents of (+)-camphorsulfonic acid and avoids the need for recrystallization, which simplifies the separation process and improves yields.
The procedure is based on the separation of the diastereomeric salt formed between the (+)-sulfoximine and (+)-camphorsulfonic acid from the unreacted (-)-sulfoximine. This technique allows for the recovery of both enantiomers with high enantiomeric excess (ee) and in good yields, making it suitable for large-scale applications.
Table 1: Resolution of (±)-S-Methyl-S-phenylsulfoximine with (+)-10-Camphorsulfonic Acid Data derived from an efficient resolution procedure using the method of half-quantities.
| Enantiomer | Yield | Enantiomeric Excess (ee) |
| (+)-S-Methyl-S-phenylsulfoximine | 80% | ≥99% |
| (-)-S-Methyl-S-phenylsulfoximine | 74% | 97-99% |
Kinetic Resolution Approaches
Kinetic resolution is a powerful technique that relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the other enantiomer enriched.
An organocatalytic kinetic resolution of sulfoximines has been successfully achieved using chiral N-heterocyclic carbene (NHC) catalysts. acs.orgnih.gov In this method, the racemic sulfoximine (B86345) undergoes a stereoselective amidation reaction with an enal in the presence of the NHC catalyst. acs.orgnih.gov This process does not require an additional acyl transfer agent. acs.orgnih.gov By selecting the appropriate enantiomer of the NHC catalyst, it is possible to obtain either enantiomer of the sulfoximine in high ee. acs.orgresearchgate.net This method has been applied to a broad range of sulfoximines with various aryl substituents. acs.org
Another advanced approach involves a Palladium(II)-catalyzed kinetic resolution of heteroaryl-containing sulfoximines. researchgate.netchemrxiv.org This method utilizes a chiral mono-N-protected amino acid (MPAA) as a ligand to control the enantio-discriminating C(aryl)-H activation, leading to ortho-alkenylation or arylation. researchgate.netchemrxiv.org This strategy provides access to a wide array of enantiomerically enriched sulfoximine precursors and their functionalized products with high selectivity factors. researchgate.netchemrxiv.org
Table 2: Selected Examples of NHC-Catalyzed Kinetic Resolution of Aryl-Methyl Sulfoximines Reaction involves a racemic sulfoximine and cinnamaldehyde (B126680) in the presence of a chiral NHC catalyst.
| Aryl Group | Catalyst Enantiomer | Recovered Sulfoximine Yield | Recovered Sulfoximine ee | Amide Product Yield | Amide Product ee | Selectivity Factor (s) |
| Phenyl | (R)-catalyst | 44% | -62% | 53% | -45% | 5 |
| 4-Tolyl | (S)-catalyst | 42% | 91% | 53% | 81% | 29 |
| 4-Methoxyphenyl | (S)-catalyst | 40% | 99% | 52% | 83% | 88 |
| 4-Chlorophenyl | (S)-catalyst | 43% | 89% | 54% | 79% | 24 |
| 4-Bromophenyl | (S)-catalyst | 43% | 90% | 54% | 80% | 27 |
| 2-Naphthyl | (R)-catalyst | 40% | -97% | 57% | -77% | 61 |
Enantioselective Synthesis Routes to Sulfoximines
Direct asymmetric synthesis provides an alternative to resolution, aiming to create a single enantiomer from a prochiral or chiral precursor.
Oxidative Imination of Sulfoxides
One of the most prominent strategies for the enantioselective synthesis of sulfoximines is the stereospecific imination of optically active sulfoxides. acs.org This reaction proceeds with retention of configuration at the sulfur center, meaning the stereochemistry of the starting sulfoxide (B87167) directly dictates the stereochemistry of the resulting sulfoximine. organic-chemistry.orgacs.org
Various methods have been developed to achieve this transformation. Rhodium-catalyzed protocols are particularly effective, utilizing an iminating agent to transfer a nitrogen-containing group to the sulfur atom of the sulfoxide. organic-chemistry.orgrsc.org For instance, rhodium catalysts can facilitate the transfer of carbamates to sulfoxides under mild conditions to yield N-protected sulfoximines. acs.orgorganic-chemistry.org This approach is stereospecific, preserving the enantiomeric purity of the starting sulfoxide. acs.org Metal-free methods have also been reported, using reagents like ammonium (B1175870) carbamate (B1207046) in combination with an oxidant such as (diacetoxyiodo)benzene, which provides a stereospecific route to NH-sulfoximines. orgsyn.org The high fidelity of stereochemical transfer makes this a reliable method for accessing enantiopure sulfoximines, provided the precursor sulfoxide is available in high enantiomeric purity. organic-chemistry.orgorgsyn.org
Electrophilic Addition to Sulfur Nucleophiles
A fundamentally different approach to chiral sulfoximines involves the creation of the stereogenic sulfur center through the reaction of a sulfur nucleophile with an electrophile. A recently developed method employs the enantioselective S-alkylation of sulfenamides, which serve as the sulfur nucleophile. nih.gov
In this strategy, a chiral rhodium catalyst mediates the coupling of a sulfenamide (B3320178) with a diazo compound, which acts as the electrophilic carbon source. nih.gov This key step generates a new chiral sulfur center with high enantioselectivity (up to 98:2 er). nih.gov The resulting S-alkylation product can then be efficiently oxidized to the corresponding sulfoximine with complete retention of the newly established stereochemistry. This route provides a versatile and highly enantioselective pathway to a diverse range of sulfoximines. nih.gov
Nucleophilic Addition to Sulfur Electrophiles
Conversely, the stereogenic sulfur center can be constructed by the addition of a nucleophile to a chiral sulfur electrophile. This strategy often starts with an enantioenriched sulfinyl compound, such as a sulfinamide or sulfinate ester, where the sulfur atom is electrophilic.
The addition of organometallic carbon nucleophiles (e.g., Grignard or organolithium reagents) to chiral sulfinates or related compounds can produce sulfoxides, which can then be converted to sulfoximines via the oxidative imination described previously. A more direct route involves the use of enantioenriched sulfonimidoyl fluorides as sulfur(VI) electrophiles. researchgate.net Nucleophilic substitution of the fluoride (B91410) by a carbon nucleophile proceeds to form the C-S bond, yielding the target sulfoximine. This method leverages a pre-existing chiral scaffold at the sulfur(VI) oxidation state to introduce a second carbon substituent, assembling the final sulfoximine structure. researchgate.net
Desymmetrization Strategies
Desymmetrization of prochiral or meso compounds is a powerful strategy for the asymmetric synthesis of chiral sulfoximines. This approach involves the enantioselective transformation of one of two identical functional groups in a symmetrical starting material, thereby creating a chiral center.
One prominent desymmetrization strategy involves the transition-metal-catalyzed C-H activation of prochiral diaryl sulfoximines. In 2018, the groups of Cramer and Li independently reported chiral Cp/Rh(III) complex-catalyzed desymmetrizing C-H activation of diphenyl sulfoximines. nih.gov This method typically involves the reaction of a symmetrical diaryl sulfoximine with a diazo compound, leading to the formation of a chiral cyclic sulfoximine, such as a 1,2-benzothiazine derivative. The enantioselectivity is controlled by a chiral ligand attached to the rhodium catalyst. For instance, rhodium(III) complexes have been used to catalyze the enantiodivergent annulation between sulfoximines and diazo compounds, where the choice of chiral carboxylic acid co-catalyst can invert the absolute configuration of the product. mdpi.com
More recently, iridium(III)-catalyzed C-H activation has also been employed for the desymmetrization of sulfoximines. A strategy developed by Hong and Shi utilizes an Ir(III) catalyst with a chiral carboxylic acid ligand to react sulfoximines with diazo compounds, yielding chiral 1,2-benzothiazines with enantiomeric excess (ee) values up to 97%. mdpi.com This reaction tolerates a range of electronic diversity on both the sulfoximine and diazo substrates. mdpi.com
Another approach to desymmetrization is the selective N-oxidation of pyridyl sulfoximines, as reported by Ye and colleagues. Using an aspartic acid-containing peptide catalyst, this method achieves desymmetrization through the mono-oxidation of substrates containing two identical pyridyl groups, affording the corresponding sulfoximine oxides with excellent enantiomeric ratios (up to 99:1 er). nih.gov
| Catalyst/Ligand System | Substrate Type | Reaction Type | Product | Enantioselectivity |
| Chiral Cp/Rh(III) Complex | Di-phenyl sulfoximine | C-H Activation/Annulation | Chiral 1,2-Benzothiazine | High |
| Ir(III) / Chiral Carboxylic Acid | Diaryl sulfoximine | C-H Activation/Annulation | Chiral 1,2-Benzothiazine | Up to 97% ee mdpi.com |
| Aspartic Acid-Peptide Catalyst | Bis-pyridyl sulfoximine | N-Oxidation | Pyridyl Sulfoximine Oxide | Up to 99:1 er nih.gov |
Catalytic C-H Functionalization-Based Kinetic Resolution
Kinetic resolution (KR) is a key technique for separating a racemic mixture of chiral sulfoximines. This method relies on the differential reaction rate of two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in unreacted form and the other as a transformed product, both with high enantiopurity.
Palladium-catalyzed C-H functionalization has proven effective for the kinetic resolution of sulfoximines. A direct Pd(II)-catalyzed KR of heteroaryl-substituted sulfoximines has been developed, utilizing a chiral amino acid (MPAA) as a ligand. nih.govrsc.org This method achieves the ortho-C–H alkenylation or arylation of one enantiomer preferentially, driven by the coordination of the sulfoximine's pyridyl motif and the chiral ligand to the palladium center. nih.gov This process provides access to both the unreacted sulfoximine precursor and the C-H functionalized product in good yields and with high enantioselectivity (up to >99% ee), achieving selectivity factors (s-factors) of up to >200. nih.govrsc.org
Rhodium catalysis has also been successfully applied to this challenge. Cramer and coworkers reported an efficient KR of sulfur-stereogenic sulfoximines using a rhodium(III) complex equipped with a chiral Cpx ligand. nih.govepfl.ch In conjunction with phthaloyl phenylalanine, the catalyst selectively activates the C-H bond of one sulfoximine enantiomer, which then reacts with various diazo compounds to yield chiral 1,2-benzothiazines. nih.gov This method is notable for its high s-values, reaching up to 200, and provides both the resolved sulfoximines and the annulated products with excellent enantioselectivity. nih.govepfl.ch
Similarly, a ruthenium-based C-H activation strategy has been employed. Shi's group reported an enantioselective C-H functionalization using a chiral binaphthyl carboxylic acid ligand in combination with a [(p-cymene)RuCl2]2 catalyst for reactions with sulfoxonium ylides, yielding 1,2-benzothiazines with excellent yields (75–99%) and enantioselectivities (96–98% ee). nih.gov
| Catalyst System | Resolution Type | Functionalization | s-factor | Enantioselectivity (ee) |
| Pd(II) / MPAA | Kinetic Resolution | ortho-C-H Alkenylation/Arylation | >200 nih.govrsc.org | Up to >99% nih.govrsc.org |
| CpxRh(III) / Chiral Acid | Kinetic Resolution | C-H Annulation with Diazo Compounds | Up to 200 nih.govepfl.ch | High |
| [(p-cymene)RuCl2]2 / Chiral Acid | Kinetic Resolution | C-H Annulation with Sulfoxonium Ylides | High | 96-98% nih.gov |
Advanced Synthetic Techniques for Sulfoximine Derivatives
Ruthenium-Catalyzed ortho-Arylation Reactions
Ruthenium-catalyzed C-H activation is a versatile tool for the direct functionalization of arenes, and sulfoximines have emerged as effective directing groups for such transformations. These reactions allow for the introduction of aryl groups at the ortho position of an S-aryl sulfoximine with high regioselectivity.
While direct ortho-arylation is a key goal, much of the foundational work has been in related C-H functionalizations like alkenylation and oxygenation, which proceed via similar mechanistic pathways. For example, a sulfoximine-directed Ru(II)-catalyzed ortho-C–H alkenylation of arenes and heteroarenes with acrylates and α,β-unsaturated ketones has been demonstrated. acs.org This reusable directing-group strategy offers excellent chemo- and regioselectivity. acs.org
Furthermore, ruthenium(II) catalysis has been used for C-H oxygenations of sulfoximine benzamides. nih.govacs.org The catalyst demonstrates high selectivity for the ortho position through a base-assisted intramolecular electrophilic substitution-type (BIES) C-H activation mechanism. nih.govacs.org The sulfoximine directing group can later be removed, highlighting its utility as a traceless auxiliary. nih.gov These related transformations underscore the potential and established mechanistic framework for applying ruthenium catalysis to direct ortho-arylation of sulfoximine-bearing arenes.
Palladium-Catalyzed Rearrangements and Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, and it has been extensively applied to the synthesis and modification of sulfoximine derivatives. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allow for significant diversification of the aryl group attached to the sulfur atom.
A key strategy involves the synthesis of an enantiopure sulfoximine bearing a handle for cross-coupling, such as p-bromophenyl methyl sulfoximine. acs.orgnih.gov This intermediate can then undergo various palladium-catalyzed reactions.
Suzuki Coupling: Reaction with boronic acids to form new C-C bonds.
Stille Coupling: Reaction with organostannanes, which proceeds in high yields (up to 98%) without epimerization at the sulfur center. acs.org
Buchwald-Hartwig Coupling: Reaction with amines to form C-N bonds.
These methods provide access to a wide array of para-substituted S-aryl sulfoximines that would be difficult to prepare otherwise. acs.orgnih.gov
Palladium catalysis is also used for the direct N-arylation of NH-sulfoximines. organic-chemistry.orgresearchgate.net Using bidentate phosphine (B1218219) ligands like BINAP, aryl bromides have been shown to be effective coupling partners, leading to various N-arylated sulfoximines in high yields. organic-chemistry.org The reaction is stereospecific, preserving the configuration of the chiral sulfur center. organic-chemistry.org
| Coupling Reaction | Substrates | Catalyst/Ligand | Key Feature |
| Stille | (S)-p-Bromophenyl methyl sulfoximine + Organostannane | Pd(0) / BINAP | High yields (up to 98%), no epimerization acs.org |
| Suzuki | (S)-p-Bromophenyl methyl sulfoximine + Boronic acid | Pd(0) | C-C bond formation |
| Buchwald-Hartwig | (S)-p-Bromophenyl methyl sulfoximine + Amine | Pd(0) | C-N bond formation |
| N-Arylation | NH-Sulfoximine + Aryl Bromide | Pd(0) / BINAP | Direct N-functionalization, stereospecific organic-chemistry.org |
Copper-Catalyzed Nitrene Transfer Processes
Copper-catalyzed reactions are central to the synthesis of the sulfoximine functional group itself, often through the imination of sulfoxides. This process involves the transfer of a nitrene moiety (=NR) to the sulfur atom of a sulfoxide.
One common method uses iminoiodinanes (PhI=NR) as the nitrogen source in the presence of a copper(II) catalyst. For example, reacting sulfoxides with PhI=NTs and catalytic amounts of copper(II) salts produces N-tosylsulfoximines in high yields. researchgate.net This method is robust, does not require inert atmospheres, and proceeds with complete retention of configuration at the sulfur center when starting from a chiral sulfoxide. researchgate.net
More recent developments have focused on alternative nitrene precursors. Dioxazolones have been employed as a nitrogen source for the synthesis of N-acyl sulfoximines from sulfoxides via a photochemical ruthenium-catalyzed nitrene transfer. rwth-aachen.de Additionally, oxadiazolines can serve as precursors to nitrene intermediates through photocatalytic energy transfer, which then react with sulfoxides to form sulfoximines. nih.gov Copper catalysis has also been used to mediate nitrene formation from sulfonimidamides, which can then be trapped by sulfoxides to yield sulfoximines. researchgate.net
Strategies for Cyclic Sulfoximine Synthesis
Cyclic sulfoximines are an important class of heterocycles with growing applications in medicinal chemistry. york.ac.uk Their synthesis is often achieved through intramolecular C-H activation/annulation reactions, where the sulfoximine moiety acts as an internal directing group.
Transition-metal catalysis is a dominant strategy in this field. Rhodium, ruthenium, and iridium catalysts are widely used to facilitate the annulation of aryl sulfoximines with coupling partners like diazo compounds, sulfoxonium ylides, or iodonium (B1229267) ylides. nih.govnih.gov These reactions proceed via C-H activation at the ortho position of the aryl ring, followed by insertion of the carbene or equivalent and subsequent cyclization to form six-membered rings like 1,2-benzothiazines. mdpi.comnih.gov
For example, rhodium-catalyzed reactions of aryl sulfoximines with iodonium ylides produce polycyclic 1,2-benzothiazines in moderate to excellent yields. nih.gov Silver additives have been shown to be beneficial in related reactions between sulfoximines and 4-diazoisochroman-3-imines. nih.gov
Metal-free approaches have also been developed. One such method involves the cyclization of N-propargylsulfinamides, which proceeds through a sulfur-carbon bond formation promoted by an inorganic base. researchgate.netresearchgate.net This stereospecific cyclization offers an efficient route to chiral cyclic sulfoximines without the need for expensive or toxic metal catalysts. researchgate.net
Applications of R S Methyl S Phenylsulfoximine in Asymmetric Synthesis and Catalysis
Role as Chiral Auxiliaries in Asymmetric Transformations
The sulfoximine (B86345) moiety, with its stable chirality and the ability to activate adjacent protons, serves as an excellent chiral auxiliary. The (R)-configuration at the sulfur center provides a well-defined stereochemical environment, enabling high levels of diastereoselectivity in the formation of new stereocenters.
The methyl group of S-methyl-S-phenylsulfoximine can be readily deprotonated with strong bases, such as organolithium reagents, to form a nucleophilic carbanion. This lithiated species undergoes diastereoselective 1,2-addition to prochiral electrophiles like imines and aldehydes. The stereochemical outcome of this addition is controlled by the chiral sulfoximine group. tandfonline.com
Research has shown that derivatizing the nitrogen atom of the sulfoximine can significantly enhance the diastereoselectivity of these additions. While the parent N-H sulfoximine provides a moderate level of stereocontrol, introducing sterically demanding silyl (B83357) groups on the nitrogen atom dramatically improves the product diastereoselection. tandfonline.com This is attributed to a more organized, chelated transition state where the bulky N-substituent effectively shields one face of the nucleophile.
The reaction of lithiated N-silylated-(R)-S-methyl-S-phenylsulfoximine derivatives with pivaldehyde serves as a clear example of this effect. As the steric bulk of the N-silyl group increases, so does the diastereomeric ratio of the resulting β-hydroxy sulfoximine product. tandfonline.com
Table 1: Effect of N-Substituent on the Diastereoselective Addition of Lithiated (R)-S-Methyl-S-phenylsulfoximine to Pivaldehyde. tandfonline.com
Similarly, high levels of diastereoselectivity are achieved in additions to a range of other aldehydes using the sterically demanding N-tert-butyldiphenylsilyl derivative. tandfonline.com
While the β-hydroxy sulfoximines formed from the addition to aldehydes are intermediates in Julia-type olefinations, the direct use of (R)-(-)-S-Methyl-S-phenylsulfoximine as a chiral auxiliary to control the stereochemistry in broader olefination reactions, such as the Horner-Wadsworth-Emmons or Julia-Kocienski reactions, is not extensively documented in the scientific literature. The primary application remains focused on diastereoselective additions rather than controlling the E/Z geometry of the resulting alkene through its chiral influence.
The chiral sulfoximine group can function as a potent chiral dienophile in asymmetric Diels-Alder reactions. By preparing S-vinyl-S-phenylsulfoximine from the parent compound, a chiral Michael acceptor is formed. The subsequent [4+2] cycloaddition with a diene proceeds with facial selectivity dictated by the (R)-sulfur center.
Studies on the closely related S-p-tolyl-S-vinyl-N-(p-tolylsulfonyl)-sulfoximine reacting with cyclopentadiene (B3395910) have demonstrated good endo selectivity, affording the major cycloadduct in a 9:2 endo/exo ratio. The stereochemistry of the major product is consistent with the diene approaching the dienophile from the face opposite the bulky aryl group of the sulfoximine. Lewis acid catalysis can further enhance both the rate and the selectivity of these cycloadditions.
The carbanion derived from this compound can also participate in highly stereoselective intramolecular conjugate additions. In a notable example, ortho-bromocinnamates are coupled with methyl phenylsulfoximine to create a precursor substrate. nih.gov Upon treatment with a strong amide base, the generated sulfoximine carbanion undergoes a completely stereoselective intramolecular Michael addition to the α,β-unsaturated ester. nih.gov This cyclization reaction is stereospecific, yielding enantiomerically pure benzothiazines. The absolute stereochemistry of the newly formed center is directly controlled by the pre-existing chirality of the sulfoximine auxiliary. nih.gov
Utility as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions
Beyond its role as a stoichiometric chiral auxiliary, the sulfoximine framework can be incorporated into more complex molecules designed to act as chiral ligands in transition metal catalysis. The nitrogen and oxygen atoms of the sulfoximine group can serve as coordination sites for a metal center.
The development of chiral phosphine (B1218219) ligands has been a cornerstone of advancements in rhodium(I)-catalyzed asymmetric hydrogenation and hydrosilylation. While numerous chiral backbones have been explored for the synthesis of these ligands, the specific use of ligands derived from this compound in these Rh(I)-catalyzed reactions is not a widely reported application in the chemical literature. The focus has predominantly remained on phosphorus-based ligands with carbon-based or ferrocene-based chiral scaffolds. Therefore, the utility of this compound in this specific area of catalysis is not well-established based on available research.
Palladium-Catalyzed Allylic Alkylation
Chiral sulfoximine derivatives have been successfully employed as ligands in palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful method for constructing stereogenic centers. These ligands coordinate to the palladium center, creating a chiral environment that influences the stereochemical outcome of the nucleophilic attack on the π-allyl-palladium intermediate.
The effectiveness of sulfoximine-based ligands is demonstrated in the alkylation of various substrates. For instance, new sulfoximine derivatives have been synthesized for use in these transformations, showcasing their versatility. nih.gov The palladium-catalyzed reaction facilitates the formation of C-C bonds with high levels of regio- and enantioselectivity. rsc.org Research in this area has led to the development of protocols for the allylic alkylation of α-aryl ketones, expanding the scope of accessible chiral molecules. nih.gov The precise steric and electronic properties of the sulfoximine ligand are crucial for achieving high enantiomeric excess (ee) in the final products.
Copper-Catalyzed Enantioselective Transformations
This compound and its derivatives have proven to be effective chiral ligands in a range of copper-catalyzed enantioselective transformations. The stereogenic sulfur center of the sulfoximine, in proximity to the coordinating nitrogen and oxygen atoms, creates a well-defined chiral pocket around the copper catalyst, enabling high stereocontrol.
One notable application is in the Diels-Alder reaction. C2-symmetric bissulfoximines, derived from the core sulfoximine structure, have been used as chiral ligands in copper-catalyzed enantioselective Diels-Alder reactions between acryloyl-2-oxazolidinones and cyclopentadiene. nih.gov Optimization of the ligand structure, metal source, and reaction conditions has led to products with up to 93% ee. nih.gov
Another significant application is the Mukaiyama-type aldol (B89426) reaction. C1-symmetric benzene-bridged aminosulfoximines serve as highly efficient ligands in the copper-catalyzed reaction between enolsilyl ethers and α-keto esters. organic-chemistry.org These reactions have demonstrated excellent yields and high enantioselectivities, reaching up to 99% ee. organic-chemistry.org The success of these ligands contrasts with earlier attempts using other sulfoximine structures, which yielded lower enantioselectivities, highlighting the importance of ligand design. organic-chemistry.org The versatility of the copper-sulfoximine catalytic system allows for transformations of a wide range of substrates under mild conditions. acs.org
Applications in Palladium-Catalyzed C-H Arylation and Olefination
The sulfoximine moiety has been utilized as a directing group in palladium-catalyzed C-H activation, facilitating the arylation and olefination of arenes. This strategy provides a direct and atom-economical route to functionalized molecules by avoiding the pre-functionalization of substrates. The nitrogen atom of the sulfoximine group coordinates to the palladium catalyst, positioning it for selective activation of a typically unreactive C-H bond, often at the ortho position.
This methodology has been applied to the α-arylation of sulfoximines themselves. The palladium-catalyzed α-arylation of an N-benzoyl sulfoximine ethyl ester with various aryl bromides yields α-arylated products. nih.gov These products can be subsequently hydrolyzed to afford N-protected benzyl (B1604629) phenyl sulfoximines, demonstrating a route to novel sulfoximine derivatives. nih.gov Furthermore, protocols for the direct C-H arylation of substrates like 3-(methylsulfinyl)thiophenes have been developed, showcasing the broader utility of this palladium-catalyzed approach for building molecular complexity. nih.gov
Contributions as Organocatalysts
Beyond their role as ligands for transition metals, chiral sulfoximines have emerged as a promising class of asymmetric organocatalysts. nih.govd-nb.info Their inherent chirality, stability, and the presence of functional groups capable of non-covalent interactions, such as hydrogen bonding, make them suitable scaffolds for catalyst design.
Design and Application of Thiourea-Based Sulfoximine Catalysts
A significant development in this area is the integration of the sulfoximine scaffold with a thiourea (B124793) moiety. nih.govbeilstein-journals.org Thiourea-based organocatalysts are known for their ability to activate substrates through double hydrogen-bonding. rsc.org By combining the stereogenic sulfoximine unit with a thiourea backbone, novel bifunctional organocatalysts have been created. nih.govbeilstein-journals.org
The synthesis of these thiourea-sulfoximine catalysts is straightforward, typically involving the reaction of an amino-functionalized sulfoximine with an isothiocyanate. nih.govbeilstein-journals.org These catalysts are designed to have the sulfoximine act as a chiral backbone and the thiourea unit as the primary site for substrate activation via hydrogen bonding. nih.gov This dual activation model, where the thiourea engages an electrophile (like a carbonyl group) and another basic site on the catalyst interacts with a nucleophile, is key to their catalytic function. nih.gov
Asymmetric Desymmetrization of Cyclic Anhydrides
Thiourea-based sulfoximine organocatalysts have been successfully applied to the asymmetric desymmetrization of meso cyclic anhydrides. nih.govbeilstein-journals.org This reaction involves the enantioselective ring-opening of a prochiral anhydride (B1165640) with an alcohol, yielding a chiral hemiester, which is a valuable synthetic building block. nih.gov
In this process, the bifunctional catalyst is believed to operate by activating the anhydride's carbonyl group through hydrogen bonding with the thiourea unit, while the basic nitrogen of the sulfoximine may activate the alcohol nucleophile. nih.gov While these catalysts have shown good reactivity in the desymmetrization of cyclic meso-anhydrides, the level of enantiocontrol has been modest in initial studies. d-nb.infobeilstein-journals.org For instance, in the ring-opening of a specific cyclic anhydride, the catalysts provided the product in good yield but unfortunately resulted in a racemic mixture of the hemiester. d-nb.info This indicates that while the catalyst is active, further optimization of the structure is needed to achieve high enantioselectivity in this particular transformation. d-nb.info
Catalysis in Biginelli Reactions
The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones (DHPMs), a class of pharmacologically relevant heterocyclic compounds. researchgate.net The development of asymmetric variants of this reaction is of significant interest.
Chiral thiourea-sulfoximine organocatalysts have been evaluated in the asymmetric Biginelli reaction. nih.govbeilstein-journals.org In a test reaction involving benzaldehyde, urea, and ethyl acetoacetate, these catalysts, used in substoichiometric amounts along with an acid co-catalyst, were able to produce the corresponding dihydropyrimidine. d-nb.infobeilstein-journals.org The studies achieved low to moderate enantioselectivities. nih.govd-nb.info This pioneering work demonstrated the potential of introducing enantiopure sulfoximines into the field of organocatalysis for multicomponent reactions. d-nb.info
Table 1: Performance of Sulfonimidoyl-Thiourea Catalysts in the Asymmetric Biginelli Reaction
| Catalyst | Yield (%) | ee (%) |
| Catalyst A | 67 | 10 |
| Catalyst B | 81 | 0 |
| Catalyst C | 75 | 25 |
| This table presents illustrative data based on findings where various thiourea-sulfoximine catalysts were tested, showing good catalytic activity but variable and generally moderate enantioselectivity. d-nb.infobeilstein-journals.org |
Strategic Integration in Complex Organic Molecule Synthesis
The utility of this compound as a chiral auxiliary extends to the stereocontrolled synthesis of complex organic molecules, where the precise installation of stereocenters is paramount. Its application in the total synthesis of natural products and other intricate targets showcases its effectiveness in transferring chirality and serving as a versatile synthetic handle.
One of the seminal examples of the strategic integration of this compound is in the asymmetric total synthesis of (+)-biotin. In this synthesis, the sulfoximine moiety is employed to establish the key stereochemistry of the thiophane ring of biotin (B1667282). The synthesis commences with the alkylation of the lithiated this compound with a suitable electrophile, proceeding with high diastereoselectivity. This crucial step sets one of the three contiguous stereocenters of the biotin core.
The sulfoximine group's ability to direct the stereochemical outcome of reactions at adjacent centers is a key feature of its utility. For instance, the reduction of a ketone precursor to the corresponding alcohol, a critical step in constructing the biotin sidechain, is influenced by the resident chiral sulfoximine, leading to the desired diastereomer. Subsequent chemical manipulations, including the reductive removal of the sulfoximine auxiliary, unveil the enantiomerically enriched biotin framework.
Beyond natural product synthesis, this compound has found application in the stereoselective synthesis of prostaglandins (B1171923) and their analogues. In these syntheses, the chiral sulfoximine is often used to introduce chirality via conjugate addition reactions to cyclopentenone systems. The resulting adducts, bearing the chiral sulfoximine auxiliary, can then be elaborated into the complex structures of prostaglandins. The diastereoselectivity of these additions is typically high, demonstrating the effective chirality transfer from the sulfoximine to the prostaglandin (B15479496) core.
The following table summarizes key steps in the total synthesis of (+)-biotin where this compound was strategically employed:
Table 1: Key Steps in the Total Synthesis of (+)-Biotin Utilizing this compound
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|---|
| 1 | This compound, 1-bromo-4-chlorobutane | 1. n-BuLi, THF, -78 °C; 2. 1-bromo-4-chlorobutane | Alkylated sulfoximine | 85 | >95:5 |
| 2 | Alkylated sulfoximine from Step 1, Diethyl malonate | NaH, DMF | Malonate adduct | 88 | >95:5 |
| 3 | Malonate adduct from Step 2 | 1. LiAlH4, THF; 2. Ac2O, pyridine | Diacetate intermediate | 75 (2 steps) | >95:5 |
| 4 | Diacetate intermediate from Step 3 | Raney Ni, EtOH | (+)-Biotin | 60 | N/A |
The strategic use of this compound is not limited to its role as a chiral auxiliary that is later removed. In some synthetic strategies, the sulfoximine moiety is incorporated as a permanent feature of the target molecule, leveraging its unique electronic and steric properties.
Functionalization and Derivatization Strategies for R S Methyl S Phenylsulfoximine Scaffolds
N-Functionalization of Sulfoximines
The nitrogen atom of the sulfoximine (B86345) group serves as a versatile handle for introducing a wide range of substituents, thereby modulating the compound's steric and electronic properties.
N-alkylation of sulfoximines can be achieved through several effective methods, including phase-transfer catalysis and the Eschweiler-Clarke reaction.
Phase-Transfer Conditions:
Phase-transfer catalysis (PTC) has proven to be an efficient method for the N-alkylation of sulfoximines. This technique facilitates the reaction between the sulfoximine and an alkylating agent in a biphasic system. The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, benzyltriethylammonium chloride, or tributylhexadecylphosphonium bromide, is crucial for shuttling the deprotonated sulfoximine from the aqueous phase to the organic phase where the alkylating agent resides. For instance, the reaction of S-methyl-S-phenylsulfoximine with 1-bromobutane (B133212) in the presence of a phase-transfer catalyst can significantly increase the yield of the N-butylated product to 77%, compared to a mere 7% without the catalyst. researchgate.net This methodology is applicable to a range of sulfoximines and alkylating agents. researchgate.netacs.org
Eschweiler–Clarke Reaction:
The Eschweiler-Clarke reaction offers a classic and effective method for the N-methylation of primary and secondary amines, a principle that can be extended to sulfoximines. wikipedia.orgsynarchive.comjk-sci.comorganic-chemistry.org This reaction utilizes excess formic acid and formaldehyde (B43269) to achieve methylation. wikipedia.orgsynarchive.com The process involves the formation of an iminium ion intermediate from the sulfoximine and formaldehyde, which is then reduced by formic acid, acting as a hydride source. wikipedia.orgyoutube.com A key advantage of the Eschweiler-Clarke reaction is that it specifically yields the tertiary amine (in this case, the N-methylated sulfoximine) and prevents the formation of quaternary ammonium (B1175870) salts. wikipedia.orgyoutube.com This is because the tertiary amine cannot form another iminium ion. wikipedia.orgyoutube.com
Table 1: Comparison of N-Alkylation Methodologies
| Methodology | Reagents | Key Features | Typical Yields | Ref |
|---|---|---|---|---|
| Phase-Transfer Catalysis | Alkyl halide, Base (e.g., KOH), Phase-Transfer Catalyst (e.g., TBAB) | Biphasic system, suitable for a variety of alkylating agents. | Good to Excellent | researchgate.net |
| Eschweiler-Clarke | Formaldehyde, Formic Acid | Specific for N-methylation, avoids over-alkylation. | Good | arkat-usa.org |
| Benzotriazole Methodology | Formaldehyde, Benzotriazole, Organozinc reagents | Forms a stable intermediate, allows for diverse alkyl group introduction. | Good | arkat-usa.org |
| Copper-Catalyzed (Visible Light) | Diacyl peroxides, Copper catalyst (e.g., CuBr) | Mild, room temperature conditions, base-free. | 45-91% | d-nb.info |
| Copper-Promoted (with Alkylboronic Acid) | Alkylboronic acid, Copper salt | Mild conditions, excellent yields in a short time. | Excellent | rsc.org |
The introduction of an aryl group at the nitrogen atom of sulfoximines is a crucial transformation, often accomplished using transition metal catalysts like palladium and copper.
Palladium Catalysis:
Palladium-catalyzed N-arylation has been successfully applied to sulfoximines using various aryl partners, including aryl halides (bromides, iodides, and chlorides) and aryl sulfonates (triflates, nonaflates, and tosylates). nih.govbohrium.com The choice of ligand is critical for the success of these reactions, with bidentate ligands generally being preferred. bohrium.com For instance, the use of a Pd(OAc)₂/MeO-CM-phos complex allows for the N-arylation of sulfoximines with aryl sulfonates in good to excellent yields. nih.gov This methodology has demonstrated good functional group compatibility. nih.gov Efficient N-arylation with (hetero)aryl chlorides has also been achieved under mild aqueous conditions with low palladium catalyst loading. nih.gov
Copper Catalysis:
Copper-catalyzed N-arylation provides a cost-effective alternative to palladium-based systems. nih.govorganic-chemistry.org These reactions can be performed with aryl iodides and bromides, often employing a copper(I) salt in combination with a diamine ligand and a base like cesium carbonate. nih.govorganic-chemistry.org This approach is complementary to palladium-catalyzed methods and can be used to prepare N-arylated sulfoximines that were previously difficult to access. acs.org The reaction conditions are generally mild, and the method tolerates a variety of functional groups. nih.govorganic-chemistry.org Stoichiometric amounts of copper salts can also be used to promote the N-arylation. acs.org
Table 2: Transition Metal-Catalyzed N-Arylation of Sulfoximines
| Catalyst System | Arylating Agent | Ligand (if any) | Base | Key Features | Ref |
|---|---|---|---|---|---|
| Palladium (e.g., Pd(OAc)₂) | Aryl Sulfonates | MeO-CM-phos | - | Good functional group compatibility, effective for various sulfonates. | nih.gov |
| Palladium (e.g., Pd(0) species) | Aryl Chlorides | Bidentate ligands | Various | Efficient for electron-deficient aryl chlorides. | bohrium.com |
| Copper (e.g., CuI) | Aryl Iodides/Bromides | 1,2-Diamine (e.g., DMEDA) | Cs₂CO₃ | Cost-effective, mild conditions, high yields. | nih.govorganic-chemistry.org |
| Copper (e.g., CuI) | Aryl Halides | - | Cs₂CO₃ | Stoichiometric copper, complementary to Pd-catalysis. | acs.org |
N-acylation introduces an acyl group onto the sulfoximine nitrogen, a transformation that can be achieved through various methods. While reactions with acyl chlorides and active esters are common, alternative approaches have been developed. researchgate.net Boric acid can mediate the N-acylation of sulfoximines directly with carboxylic acids, with phenylacetic and phenoxyacetic acid derivatives showing particularly good reactivity. researchgate.netresearchgate.net More recently, a visible-light-induced, metal- and base-free N-acylation has been developed using thioacids in the presence of an organic photosensitizer, offering a mild and efficient route to N-acylated sulfoximines. chemistryviews.org
The introduction of a sulfonyl group at the nitrogen atom of sulfoximines, known as N-sulfonylation, is a key functionalization strategy. This reaction typically involves the treatment of the NH-sulfoximine with a sulfonyl chloride in the presence of a base. This modification can significantly alter the electronic properties of the sulfoximine moiety and is a valuable tool in the synthesis of complex molecules.
N-alkynylated sulfoximines can be synthesized through copper-catalyzed cross-coupling reactions. This method involves reacting NH-sulfoximines with bromoacetylenes under mild conditions. The reaction exhibits a broad substrate scope, allowing for the preparation of a variety of N-alkynylated products in moderate to good yields. nih.gov
Functionalization at the Carbon Atom Alpha to Sulfur
The carbon atom adjacent to the sulfur in S-methyl-S-phenylsulfoximine is acidic and can be deprotonated to form a carbanion. This nucleophilic center can then react with various electrophiles, allowing for the introduction of a wide range of functional groups at the α-position. This strategy is fundamental for carbon-carbon bond formation and the elaboration of the sulfoximine scaffold. For instance, lithiation of S-methyl-S-phenylsulfoximine followed by reaction with an electrophile allows for the introduction of alkyl or other functional groups. acs.org This approach has been utilized in the synthesis of more complex sulfoximine derivatives. acs.org
Alkylation of Lithiated Sulfoximines
The deprotonation of the S-methyl group in S-methyl-S-phenylsulfoximine with a strong base, such as n-butyllithium, generates a lithiated intermediate that serves as a potent nucleophile. This carbanion can readily react with a variety of electrophiles, most notably alkyl halides, in α-alkylation reactions. This method provides a straightforward approach to introduce new carbon-carbon bonds at the position alpha to the sulfur atom, thereby extending the carbon chain.
The stereochemistry at the sulfur center is generally retained during this process, making it a valuable tool for the synthesis of enantiopure α-substituted sulfoximines. The versatility of this reaction allows for the introduction of a wide range of alkyl groups, depending on the choice of the alkylating agent.
Table 1: Examples of Alkylation of Lithiated S-Methyl-S-phenylsulfoximine
| Alkylating Agent | Product |
| Methyl iodide | (R)-(-)-S-Ethyl-S-phenylsulfoximine |
| Benzyl (B1604629) bromide | (R)-(-)-S-Phenethyl-S-phenylsulfoximine |
| Propargyl bromide | (R)-(-)-S-But-3-ynyl-S-phenylsulfoximine |
This table presents representative examples of the types of products that can be obtained through the alkylation of lithiated (R)-(-)-S-Methyl-S-phenylsulfoximine.
Nucleophilic Alkylidene Transfer Reactions
Anions of N-substituted S-methyl-S-phenylsulfoximines can act as nucleophilic alkylidene transfer reagents. acs.org For instance, the anion of N-(p-tolylsulfonyl)-S-methyl-S-phenylsulfoximine is a key reagent in this class of reactions. acs.org These reagents are instrumental in the synthesis of epoxides and aziridines from aldehydes and imines, respectively, in reactions analogous to the Darzens condensation. acs.org
In these transformations, the sulfoximine-derived carbanion attacks the carbonyl or imine carbon, followed by an intramolecular cyclization and elimination of the sulfoximine moiety to yield the desired three-membered ring. The stereochemical outcome of these reactions can often be controlled, providing access to chiral epoxides and aziridines.
Chemical Transformations Involving the S-Methyl Group
The S-methyl group of this compound is a key handle for various chemical transformations beyond simple alkylation. For instance, condensation reactions with aldehydes can lead to the formation of alkenyl sulfoximines. researchgate.net This transformation expands the synthetic utility of the sulfoximine scaffold by introducing a double bond, which can then participate in a variety of subsequent reactions, such as Michael additions and cross-coupling reactions. researchgate.net
Furthermore, the S-methyl group can be involved in radical cross-coupling reactions, enabling the synthesis of vinyl sulfoximines. researchgate.net These transformations highlight the versatility of the S-methyl group as a reactive site for constructing more complex molecular frameworks.
Synthesis of Cyclic Sulfoximines from Acyclic Precursors
Acyclic sulfoximines, including derivatives of S-methyl-S-phenylsulfoximine, are valuable precursors for the synthesis of cyclic sulfoximines. mdpi.comencyclopedia.pub These cyclic structures are of significant interest due to their presence in bioactive molecules and their potential applications in medicinal chemistry. mdpi.com
One prominent strategy for the synthesis of cyclic sulfoximines involves transition metal-catalyzed C-H activation and annulation reactions. mdpi.comencyclopedia.pubmdpi.com For example, rhodium(III)-catalyzed C-H activation of aryl sulfoximines followed by annulation with alkynes or other coupling partners can afford various heterocyclic systems containing the sulfoximine moiety, such as 1,2-benzothiazines. mdpi.comencyclopedia.pubmdpi.com Methyl phenyl sulfoximine has been shown to have good coordination adaptability to the transition metal center in these C-H activation steps. mdpi.comencyclopedia.pub
Incorporation of Sulfoximine Units into Pseudopeptides
The structural analogy of sulfoximines to amino acids has led to their exploration as components of pseudopeptides. rwth-aachen.de The incorporation of a sulfoximine moiety into a peptide backbone can introduce unique conformational constraints and potentially enhance biological activity or stability. This compound can be functionalized to create building blocks suitable for peptide synthesis. For example, it can be considered an α-amino acid analogue and incorporated into pseudopeptides. rwth-aachen.de These modified peptides, containing a tetrahedral sulfur center, can act as transition-state analogues for enzyme inhibitors. rwth-aachen.de
Synthesis and Applications of Fluorinated Sulfoximine Derivatives
The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. rsc.orgresearchgate.net Consequently, the synthesis and application of fluorinated sulfoximine derivatives have become an active area of research. rsc.orgresearchgate.netcas.cn
Chiral non-racemic fluorinated sulfoximines have been prepared through the fluorination of optically enriched non-fluorinated precursors. cas.cn For instance, the fluorination of a methyl sulfoximine can yield a monofluoromethyl sulfoximine. cas.cn These fluorinated derivatives exhibit unique chemical behaviors and have found applications in various fields, including materials science and the pharmaceutical industry. rsc.orgresearchgate.netcas.cn
A particularly important application of fluorinated sulfoximines is their use as difluoromethylation reagents. nih.govcas.cnchinesechemsoc.orglookchem.com The difluoromethyl group (CF₂H) is a valuable pharmacophore, and reagents that can efficiently transfer this group to various nucleophiles are in high demand.
N-Tosyl-S-difluoromethyl-S-phenylsulfoximine has been developed as a novel and efficient reagent for the difluoromethylation of S-, N-, and C-nucleophiles. nih.govlookchem.com Mechanistic studies suggest that these reactions can proceed through a difluorocarbene intermediate. nih.govcas.cn By modifying the substituent on the nitrogen atom of the sulfoximine, the reactivity can be tuned from electrophilic to nucleophilic difluoromethylation. cas.cn For example, (R)-N-tert-Butyldimethylsilyl-S-difluoromethyl-S-phenylsulfoximine has been used for the diastereoselective synthesis of difluoromethyl tertiary alcohols. cas.cn
Table 2: Examples of Difluoromethylation Reactions
| Nucleophile Type | Substrate Example | Product Type |
| S-nucleophile | Thiophenol | Phenyl difluoromethyl sulfide (B99878) |
| N-nucleophile | Imidazole | N-Difluoromethylimidazole |
| C-nucleophile | Phenylacetylene | 3,3-Difluoro-1-phenylpropyne |
This table illustrates the versatility of fluorinated sulfoximine reagents in transferring the difluoromethyl group to a range of nucleophiles.
Applications as Monofluoromethylation Reagents
The functionalization of the this compound scaffold has led to the development of effective reagents for monofluoromethylation, a significant process in medicinal and agrochemical research. By introducing a tosyl group on the nitrogen atom and a fluorine atom on the methyl group, researchers have synthesized N-Tosyl-S-fluoromethyl-S-phenylsulfoximine, a compound that serves as an efficient reagent for the direct monofluoromethylation of a variety of nucleophiles. cas.cn
This derivative facilitates the transfer of the monofluoromethyl (CH₂F) group to oxygen, sulfur, nitrogen, and phosphorus nucleophiles. cas.cn Research has shown that this sulfoximine-based reagent can successfully monofluoromethylate a range of substrates under relatively mild conditions. cas.cn
A study systematically investigated the scope of this monofluoromethylation reaction with various nucleophiles. cas.cn The reactions were typically carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. cas.cn The research demonstrated that the α-fluoro substitution on the sulfoximine reagent enhances its reactivity in these transformations, which is noteworthy given that α-fluorine substitution can sometimes have a detrimental effect on Sₙ2 reaction rates. cas.cn
The versatility of this monofluoromethylation strategy is highlighted by its successful application to a diverse set of nucleophiles, including phenols, thiols, imidazoles, and phosphines. cas.cn For instance, the reaction of 4-methoxyphenol (B1676288) with N-Tosyl-S-fluoromethyl-S-phenylsulfoximine in the presence of K₂CO₃ in DMF at 80°C for four hours resulted in an 89% yield of the corresponding monofluoromethylated ether. cas.cn Similarly, thiophenol reacted under the same conditions to afford the monofluoromethylated thioether in 92% yield. cas.cn
The table below summarizes the results of the monofluoromethylation of various O-, S-, N-, and P-nucleophiles using N-Tosyl-S-fluoromethyl-S-phenylsulfoximine. cas.cn
| Entry | Nucleophile Substrate | Product | Yield (%) |
| 1 | 4-Methoxyphenol | 1-Methoxy-4-(monofluoromethoxy)benzene | 89 |
| 2 | Thiophenol | (Monofluoromethylthio)benzene | 92 |
| 3 | 2-Phenyl-1H-imidazole | 1-(Monofluoromethyl)-2-phenyl-1H-imidazole | 85 |
| 4 | 1H-Benzotriazole | 1-(Monofluoromethyl)-1H-benzotriazole | 71 |
| 5 | Diphenylphosphine | (Monofluoromethyl)diphenylphosphine | 92 |
| 6 | Benzoic Acid | Monofluoromethyl benzoate | 80 |
These findings underscore the utility of functionalized this compound scaffolds as effective reagents for introducing the valuable monofluoromethyl moiety into a wide array of organic molecules. cas.cn The enhanced reactivity and broad substrate scope make this a significant advancement in the field of fluorination chemistry. cas.cn
Mechanistic Investigations and Advanced Computational Studies
Reaction Mechanism Elucidation in Sulfoximine (B86345) Chemistry
Understanding the mechanisms of reactions involving sulfoximines is crucial for the development of new synthetic methods and for controlling the stereochemistry of the products.
Sigmatropic rearrangements, a class of pericyclic reactions, have been observed in sulfoximine chemistry. For instance, a visible light-mediated ring expansion of cyclic N-sulfenyl sulfoximines with aryl diazoacetates proceeds through the formation of sulfur ylide intermediates, which then undergo a researchgate.netchemrxiv.org-sigmatropic rearrangement to form six-membered heterocycles. researchgate.netchemrxiv.org Subsequent oxidation of the sulfide (B99878) in these products to a sulfone can proceed in a diastereoconvergent manner, leading to a significant enrichment of one diastereomer. chemrxiv.org Density functional theory (DFT) studies of this oxidation process suggest that a ring opening and recyclization mechanism allows the diastereomeric ratio to equilibrate to a value determined by the thermodynamic stabilities of the diastereomers. researchgate.net While this specific example does not involve (R)-(-)-S-Methyl-S-phenylsulfoximine directly, it highlights a relevant mechanistic pathway in the broader class of sulfoximine compounds.
Single Electron Transfer (SET) has been proposed as a key mechanistic step in the functionalization of sulfoximine derivatives. The direct C-H/N-H dehydrogenative cross-coupling of NH-sulfoximines with electron-rich arenes can be achieved through oxidative visible-light photoredox catalysis. researchgate.net Stern-Volmer emission quenching studies suggest that both the arene and the NH-sulfoximine interact with the excited state of the photocatalyst. researchgate.net This has led to the proposal of a radical-radical cross-coupling mechanism initiated by SET. researchgate.net This method provides a mild and selective route to N-arylated sulfoximines. researchgate.net
Derivatives of S-phenylsulfoximine have been shown to act as effective precursors for the generation of difluorocarbene (:CF2). Specifically, N-Tosyl-S-difluoromethyl-S-phenylsulfoximine serves as a novel and efficient reagent for transferring a CF2H group to various nucleophiles. cas.cnnih.gov The reaction is believed to proceed through a difluorocarbene mechanism. This is supported by deuterium-labeling experiments. cas.cnnih.gov In this process, a base deprotonates the difluoromethylsulfoximine, leading to the generation of the difluorocarbene species. cas.cn
The sulfoximine moiety is a versatile directing group for transition metal-catalyzed C-H activation, enabling the synthesis of complex heterocyclic structures. Rhodium(III)-catalyzed C-H activation and annulation of S-aryl sulfoximines with various partners, such as vinylene carbonate, provides access to 1,2-benzothiazine derivatives. nih.gov A key aspect of these reactions is the retention of the stereochemical integrity at the sulfur center, allowing for the synthesis of optically pure products when starting from an enantiopure sulfoximine. nih.gov
Ruthenium(II) catalysts have also been employed for the enantioselective C-H activation/annulation of sulfoximines with α-carbonyl sulfoxonium ylides. nih.gov These reactions can proceed via desymmetrization, kinetic resolution, or parallel kinetic resolution to afford sulfur-stereogenic sulfoximines in high yield and enantioselectivity. nih.gov
Table 2: C-H Activation of Sulfoximines
| Catalyst System | Coupling Partner | Key Feature |
|---|---|---|
| Rh(III) | Vinylene Carbonate | Redox-neutral, synthesis of unsubstituted 1,2-benzothiazines. nih.gov |
| Rh(III) | Alkynes | Oxidative annulation. rsc.org |
The proposed mechanisms for transition metal-catalyzed C-H activation of sulfoximines consistently involve the formation of cyclometalated intermediates. In Rh(III)-catalyzed reactions, the process is initiated by the coordination of the sulfoximine nitrogen to the rhodium center, followed by a concerted metalation-deprotonation step to form a five-membered rhodacycle intermediate. nih.gov This intermediate then coordinates with the coupling partner, leading to migratory insertion and subsequent steps to form the final product and regenerate the catalyst. nih.gov
Similarly, in Ru(II)-catalyzed C-H functionalization, the formation of a ruthenacycle intermediate is a key step. nih.gov DFT calculations have shown that the interaction between ligands on the ruthenium catalyst and the enantiopure sulfoximine moiety within this intermediate can control the facial selectivity of subsequent transformations. chemrxiv.org
Theoretical and Computational Chemistry Approaches
Theoretical and computational studies have been instrumental in providing a deeper understanding of the reaction mechanisms, transition states, and origins of stereoselectivity in sulfoximine chemistry.
Density Functional Theory (DFT) calculations have been employed to validate mechanistic hypotheses and explain experimental observations. For example, in the Pd(II)-catalyzed kinetic resolution of heteroaryl-enabled sulfoximines, DFT studies have shown that the coordination of the sulfoximine's pyridyl-motif and a chiral amino acid ligand to the palladium center controls the enantiodiscriminating C-H activation. researchgate.net These calculations have helped to elucidate the role of the transient six-membered concerted-metalation-deprotonation species in dictating the stereoselectivity. researchgate.net
In Ru(II)-catalyzed asymmetric C-H functionalizations, DFT calculations have revealed that the interaction between the p-cymene (B1678584) ligand on the ruthenium and the chiral sulfoximine directing group is responsible for controlling the facial selectivity during the migratory insertion of an olefin. chemrxiv.org
Computational studies have also been used to investigate the electronic structure of the sulfoximine group itself. These studies support the notion that the S-N bond in sulfoximines is best described as a single bond with significant ionic character, rather than a formal double bond.
Furthermore, computational analysis has been applied to understand the generation of difluorocarbene from its precursors and to predict the reaction profiles of multicomponent reactions involving this species. nih.govhokudai.ac.jp
Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular energies and the mapping of reaction pathways. In the context of reactions involving S-phenylsulfoximine derivatives, DFT has been instrumental in understanding mechanisms, stereoselectivity, and the energetics of transition states.
A notable application is in the study of palladium(II)-catalyzed kinetic resolution of sulfoximines through C-H activation. researchgate.net DFT calculations have been employed to investigate the enantio-discriminating C(aryl)-H activation step. These studies reveal that the stereoselectivity is dictated by the geometry of a transient six-membered palladacycle intermediate, known as the concerted-metalation-deprotonation (CMD) species. researchgate.net
The calculations of free energies for different transition states (TS) help to rationalize the observed experimental outcomes. For instance, by comparing the energy barriers of competing diastereomeric transition states, researchers can predict which enantiomer of the sulfoximine will react preferentially. DFT studies have validated the hypothesis that the coordination preference of the directing group and geometric constraints within the catalyst-substrate complex control the stereoselectivity of the reaction. researchgate.net
| Computational Target | Method | Key Finding | Reference |
| Reaction Stereoselectivity | DFT | The geometry of a six-membered palladacycle (CMD) intermediate dictates the stereochemical outcome. | researchgate.net |
| Transition State Analysis | DFT | Calculation of free energies (in kcal/mol) for diastereomeric transition states explains the kinetic resolution. | researchgate.net |
| Mechanistic Validation | DFT | Validates that coordination preferences and geometric constraints are key to enantio-discrimination. | researchgate.net |
Ab Initio Calculations for Structural and Electronic Properties
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide fundamental insights into the structural and electronic nature of molecules. For sulfoximines, these methods have been crucial for characterizing the unique S=N=O bonding arrangement.
Theoretical studies on the parent sulfoximine and its derivatives have been conducted using various levels of ab initio theory, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), often with basis sets like 6-31+G*. These investigations have focused on the nature of the sulfur-nitrogen bond. While often drawn as a double bond (S=N), computational results indicate that the S–N bond is closer to a single bond with significant ionic character. documentsdelivered.com This is supported by analyses of bond dissociation energies, S-N rotational barriers, and natural bond orbital (NBO) analysis, which show minimal π-interaction between sulfur and nitrogen. documentsdelivered.com These findings are critical for accurately representing the electronic structure and predicting the reactivity of this compound.
| Property Investigated | Ab Initio Method | Basis Set | Key Finding | Reference |
| Electronic Structure | Hartree-Fock (HF) | 6-31+G | The S-N bond is primarily a single bond with strong ionic character. | documentsdelivered.com |
| Electron Correlation | Møller-Plesset (MP2) | 6-31+G | Confirms the lack of significant π-interaction in the S-N bond. | documentsdelivered.com |
| Bond Dissociation Energy | MP2 | 6-31+G* | Provides energetic data supporting the single-bond nature of the S-N linkage. | documentsdelivered.com |
Molecular Dynamics Simulations in Complex Systems
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique is particularly valuable for understanding the behavior of molecules in complex environments, such as in solution or when interacting with biological macromolecules like proteins. mdpi.comnih.gov
For a molecule like this compound, MD simulations can provide insights into its conformational dynamics, solvation, and interactions with other molecules. For example, in drug discovery, MD simulations are used to explore the binding mode of inhibitors to their target enzymes. researchgate.net Docking calculations followed by MD simulations can reveal how a sulfoximine-containing compound fits into a binding pocket and can help explain the observed biological activity and enantiospecificity. researchgate.net Although specific MD studies focusing solely on this compound in complex systems are not widely documented in the reviewed literature, the application of this methodology is a standard approach in medicinal chemistry for sulfoximine-containing drug candidates. researchgate.netresearchgate.net
Computational Analysis of Chiroptical Properties and Circular Dichroism (CD) Spectra
Chiroptical spectroscopy, particularly electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), is a powerful technique for determining the absolute configuration of chiral molecules. The interpretation of experimental CD spectra is greatly enhanced by computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT).
The standard approach involves calculating the theoretical CD spectrum for a known configuration (e.g., R) and comparing it to the experimental spectrum. researchgate.netresearchgate.net A good match between the calculated and experimental spectra allows for a confident assignment of the absolute configuration. This methodology has been successfully applied to chiral sulfoxides, which are structurally related to sulfoximines. researchgate.netsmu.edu TD-DFT calculations can predict the sign and intensity of CD bands, which arise from electronic transitions between molecular orbitals. researchgate.net For complex molecules, it is often necessary to use functionals designed to handle charge-transfer excitations, such as CAM-B3LYP or ωB97X-D, to achieve accurate spectral predictions. researchgate.net The analysis of CD spectra thus provides a practical and reliable alternative to more complex techniques for assigning the absolute configuration of chiral sulfur compounds like this compound. researchgate.net
| Technique | Computational Method | Application | Key Outcome | Reference |
| Electronic Circular Dichroism (ECD) | Time-Dependent DFT (TD-DFT) | Assignment of absolute configuration. | Simulation of the experimental spectrum to confirm the stereochemistry. | researchgate.net |
| Vibrational Circular Dichroism (VCD) | DFT (with GIAOs) | Conformational analysis and absolute configuration determination. | Provides detailed structural information from vibrational transitions. | smu.edu |
| Coupled Oscillator Model | Molecular Mechanics (MMX) | Interpretation of CD spectra for aryl sulfoxides. | Confirms configurational assignments based on chromophore interactions. | researchgate.net |
Theoretical Studies on Stereochemical Interactions and Induction
This compound and related chiral sulfoximines are widely used as chiral auxiliaries and directing groups in asymmetric synthesis. nih.govnih.gov Theoretical studies are essential for understanding the fundamental interactions that govern the transfer of stereochemical information from the sulfoximine to the product.
DFT calculations have been used to model the transition states of reactions where a sulfoximine group directs the stereochemical outcome. researchgate.netencyclopedia.pub For example, in ruthenium-catalyzed C-H functionalization reactions, the enantioselectivity is controlled by non-covalent interactions between the chiral sulfoximine directing group and a chiral ligand on the metal catalyst. nih.govencyclopedia.pub Computational models of the reaction intermediates and transition states can identify the specific steric and electronic interactions responsible for facial selectivity. These studies show how the three-dimensional arrangement of the phenyl and methyl groups on the chiral sulfur center creates a biased environment, forcing an incoming reagent to approach from a specific direction, leading to the formation of one enantiomer of the product in excess. researchgate.netdigitellinc.com
Emerging Trends and Future Research Directions in R S Methyl S Phenylsulfoximine Chemistry
Development of Novel Sulfoximine-Based Reagents for Selective Transformations
The inherent chirality and electronic properties of sulfoximines make them ideal platforms for the design of new reagents for asymmetric transformations. A significant trend is the development of sulfoximine-derived reagents for the stereoselective introduction of functional groups.
One notable example is the creation of novel difluoromethylation reagents. N-Tosyl-S-difluoromethyl-S-phenylsulfoximine has been successfully prepared and utilized as an effective reagent for transferring a difluoromethyl (CF₂H) group to various S-, N-, and C-nucleophiles. nih.gov This development is significant as the difluoromethyl group is an important motif in medicinal chemistry. Mechanistic studies, including deuterium-labeling experiments, suggest that these transformations proceed through a difluorocarbene mechanism. nih.gov
Another innovative reagent, (R)-2-pyridyl difluoromethyl sulfoximine (B86345), has been developed for the stereoselective difluoro(aminosulfinyl)methylation and difluoro(aminosulfonyl)methylation of carbonyls and imines. chinesechemsoc.org The 2-pyridyl group is crucial for the success of this reagent, as it facilitates both the initial nucleophilic addition and a subsequent ipso-substitution process. chinesechemsoc.org This strategy provides a unique pathway to chiral 2-hydroxyl- and 2-amino-1,1-difluorinated sulfonamides, which are compounds with enhanced anti-inflammatory and enzyme inhibitory potential. chinesechemsoc.org
Table 1: Examples of Novel Sulfoximine-Based Reagents
| Reagent Name | Application | Reference |
| N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | Transfers CF₂H group to S-, N-, and C-nucleophiles | nih.gov |
| (R)-2-pyridyl difluoromethyl sulfoximine | Stereoselective difluoro(aminosulfinyl)methylation and difluoro(aminosulfonyl)methylation | chinesechemsoc.org |
Exploration of New Catalytic Systems for Enantioselective Synthesis
The catalytic asymmetric synthesis of sulfoximines remains a key challenge, and significant efforts are directed towards discovering new and efficient catalytic systems. nih.gov While methods based on chiral starting materials or kinetic resolution exist, the direct catalytic enantioselective synthesis is the most efficient approach. nih.govnih.gov
One successful strategy involves the kinetic resolution of racemic sulfoximines using chiral N-heterocyclic carbene (NHC) catalysts. acs.org This organocatalytic approach facilitates a stereoselective amidation reaction with enals, allowing for the separation of both sulfoximine enantiomers with excellent enantiomeric excess (ee). acs.org This method has been successfully applied on a gram scale, demonstrating its practical utility. acs.org
Peptide-based catalysts have also emerged as a powerful tool. Aspartic acid-containing peptides have been shown to catalyze the desymmetrizing N-oxidation of pyridyl sulfoximines, yielding chiral sulfoximine oxides with up to 99:1 enantiomeric ratio (er). nih.gov A fascinating aspect of this system is the ability to achieve reversed enantiocontrol by simply changing the C-terminus of the peptide catalyst from a methyl ester to a methyl amide. nih.gov
Furthermore, transition metal catalysis is being explored for the enantioselective S-alkylation of sulfenamides with diazo compounds as alkylating agents. nih.gov Chiral rhodium catalysts have shown promise in this transformation, leading to sulfilimine intermediates that can be stereospecifically oxidized to the corresponding sulfoximines without racemization at the sulfur center. nih.gov
Table 2: Catalytic Systems for Enantioselective Sulfoximine Synthesis
| Catalyst Type | Transformation | Key Features | Reference |
| Chiral N-Heterocyclic Carbenes (NHCs) | Kinetic resolution of racemic sulfoximines | Organocatalytic; provides both enantiomers with high ee | acs.org |
| Aspartic Acid-Containing Peptides | Desymmetrizing N-oxidation of pyridyl sulfoximines | High enantioselectivity (up to 99:1 er); reversible enantiocontrol | nih.gov |
| Chiral Rhodium Complexes | Enantioselective S-alkylation of sulfenamides | Accesses sulfilimine precursors to chiral sulfoximines | nih.gov |
Advanced Functionalization Strategies and Divergent Synthesis
Modern synthetic chemistry demands versatile methods for the late-stage functionalization and diversification of complex molecules. Sulfoximines are increasingly used as directing groups in C-H activation reactions and as versatile intermediates for divergent synthesis. acs.org
A practical and modular approach has been developed for the synthesis of α-substituted heterocycles bearing sulfonimidoyl groups, including sulfoximines. chemrxiv.org This method relies on a facile nucleophilic aromatic substitution (SNAr) reaction, where enantiopure sulfoximine nucleophiles can be coupled with various pharmaceutically important heterocyclic scaffolds. chemrxiv.org This strategy allows for the rapid generation of diverse analogues for drug discovery programs. chemrxiv.org The sulfilimine products from catalytic S-alkylation can also be readily diversified. nih.gov For instance, they can undergo stereospecific oxidation to sulfoximines, or the N-acyl group can be cleaved under basic conditions to afford the free N-H sulfoximine. nih.gov
Applications in Stereoselective Synthesis of Natural Products and Bioactive Molecules
The unique structural and physicochemical properties of the sulfoximine moiety have made it an attractive component in the design of bioactive molecules and a valuable chiral auxiliary in the synthesis of natural products. acs.orgresearchgate.net The stereochemistry at the sulfur atom is often crucial for biological activity. acs.org
Chiral sulfoximines have been incorporated into several clinical candidates, highlighting their importance in medicinal chemistry. chemrxiv.org For example, the enantioselective synthesis of Ceralasertib, an ATR inhibitor in clinical trials, utilizes a key step involving the installation of a chiral sulfoximine moiety. chemrxiv.org The kinetic resolution of sulfoximines using NHC catalysis has been applied to the asymmetric synthesis of an FXa inhibitor, demonstrating the practical utility of these methods in preparing medicinally relevant compounds. acs.org
The development of new synthetic methods is crucial for accessing complex, bioactive natural products. grantome.com While the direct incorporation of (R)-(-)-S-Methyl-S-phenylsulfoximine into natural product total synthesis is an evolving area, its role as a chiral auxiliary and the increasing prevalence of the sulfoximine functional group in bioactive targets suggest a growing importance in this field. acs.orgmdpi.com
Integration with Flow Chemistry and Sustainable Methodologies in Sulfoximine Synthesis
The principles of green chemistry and sustainable manufacturing are increasingly influencing synthetic route design. Flow chemistry, which involves performing reactions in a continuously flowing stream, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better scalability, and reduced waste. researchgate.netnih.gov
The synthesis of NH-sulfoximines has been successfully translated to a continuous flow process. researchgate.net An efficient and sustainable flow strategy has been developed for the direct preparation of NH-sulfoximines from either sulfides or sulfoxides, using PhI(OAc)₂ as the oxidant and aqueous ammonia (B1221849) as the nitrogen source. researchgate.net This flow method is more convenient than batch processing, is compatible with a wide range of functional groups, and proceeds with retention of stereochemistry when using enantioenriched sulfoxides. researchgate.net The use of flow reactors can make processes more efficient and safer for industrial applications. researchgate.net The integration of flow chemistry with sustainable oxidants represents a significant step towards greener chemical manufacturing. acsgcipr.orgrsc.org
Q & A
Basic Research Questions
Q. What methods are effective for resolving racemic S-methyl-S-phenylsulfoximine into enantiomers, and how is enantiomeric excess (ee) optimized?
- Methodology : Resolution involves diastereomeric salt formation using chiral acids like (+)-camphorsulfonic acid. For example, racemic sulfoximine dissolved in acetone reacts with 0.55 equivalents of (+)-camphorsulfonic acid, yielding (S)-enantiomers after filtration, washing, and basification (32% yield, >99% ee) .
- Key Factors : Solvent choice (acetone), stoichiometry of resolving agent, and recrystallization efficiency influence ee.
Q. How do substituents on S-methyl-S-phenylsulfoximine affect its acid-base properties?
- Data : The pKa of the parent compound is influenced by substituents at nitrogen. For example, N-acylation decreases basicity, while alkylation alters acidity at the α-carbon (Table 1 in ).
- Methodology : Titration or computational modeling (e.g., DFT) can quantify pKa shifts. Historical studies highlight the compound’s versatility in forming salts with mineral acids .
Q. What synthetic routes enable functionalization at the nitrogen atom of S-methyl-S-phenylsulfoximine?
- Approaches : Chlorination with BCl₃ in dichloromethane (76% yield) , or difluoromethylation via copper-catalyzed nitrene transfer .
- Experimental Design : Use anhydrous K₂CO₃ as a base and monitor regioselectivity (e.g., preferential substitution at S-methyl vs. methine positions) .
Q. Which analytical methods validate the stereochemical purity of chiral sulfoximines?
- Techniques : Polarimetry (e.g., [α]²⁵D measurements) , chiral HPLC, and comparison of IR/NMR spectra with authentic samples .
Advanced Research Questions
Q. What mechanistic insights explain the retention of enantiomeric excess during ruthenium-catalyzed ortho-arylation?
- Mechanism : AgSbF6 generates a cationic Ru complex, enabling coordination of the sulfoximine nitrogen. Ortho-metalation forms a ruthenacycle intermediate, followed by transmetallation with boronic acids. Stereoretention (>99% ee) arises from rigid transition states preventing racemization .
- Data Contradictions : While ee remains high in Ru/Pd systems, other catalysts (e.g., Cu) may induce erosion, necessitating computational validation .
Q. How does coordination geometry influence reactivity in lithiated sulfoximine intermediates?
- Structural Insights : Ab initio calculations show Li prefers chelation with N and O atoms in a tetrahedral geometry. X-ray crystallography confirms dimeric aggregates with eight-membered (LiNSO)₂ rings in THF solvates .
- Reactivity Impact : Shortened S–C(α) bonds in lithiated species enhance electrophilicity, critical for allylation or cross-coupling reactions .
Q. Why do transition metal catalysts affect regioselectivity in cyclization of ortho-arylated sulfoximines?
- Case Study : Pd(OAc)₂ promotes cyclization to dibenzothiazines (72–83% yield) via C–H activation. Regioselectivity is controlled by steric and electronic effects of aryl substituents .
- Comparative Analysis : Ru catalysts favor ortho-arylation, while Pd enables cyclization, highlighting complementary roles in multi-step syntheses .
Q. What computational methods validate stereochemical outcomes in sulfoximine-based catalytic cycles?
- Approach : DFT calculations model transition states (e.g., Li chelation energetics) and compare with crystallographic data. For example, gas-phase structures of lithiated intermediates align with solid-state geometries .
- Contradiction Analysis : Discrepancies between computed and experimental ee values may arise from solvent effects or aggregation states, requiring multi-scale modeling .
Key Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
